

An In-depth Technical Guide to 2,4,6-Trifluorobenzaldehyde

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Compound of Interest

Compound Name: 2,4,6-Trifluorobenzaldehyde

Cat. No.: B1297852

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4,6-Trifluorobenzaldehyde** (TFBA), a key fluorinated building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides insights into its synthesis and purification, outlines methods for its analytical characterization, and explores its applications in drug discovery and development.

Introduction

2,4,6-Trifluorobenzaldehyde, with the CAS number 58551-83-0, is an aromatic aldehyde distinguished by the presence of three fluorine atoms on the benzene ring.^{[1][2][3][4]} The unique electronic properties conferred by these fluorine substituents make TFBA a valuable intermediate in the synthesis of complex organic molecules. The strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated intermediates like TFBA are of high interest to medicinal chemists.^{[2][5]}

Physicochemical Properties

A summary of the key physical and chemical properties of **2,4,6-Trifluorobenzaldehyde** is presented in the table below for easy reference.

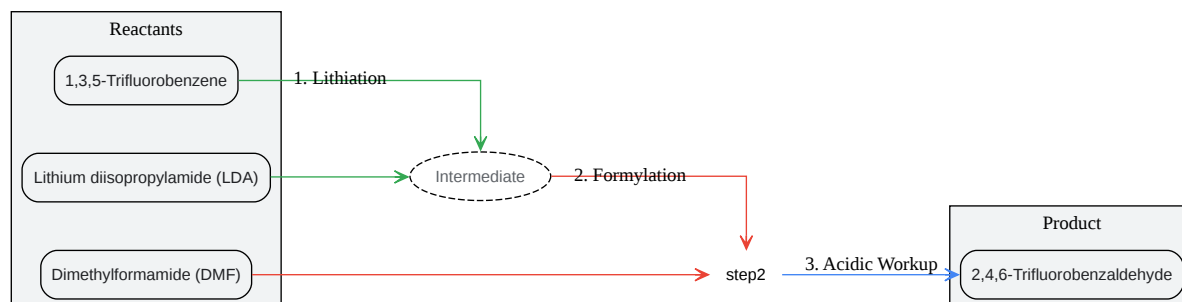
Property	Value	Reference(s)
CAS Number	58551-83-0	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₃ F ₃ O	[1] [6]
Molecular Weight	160.09 g/mol	[1] [6]
Appearance	White to slightly grey/orange/green powder or crystals	[1] [2] [7]
Melting Point	60-69 °C	[1] [2] [4]
Boiling Point	164.6 - 165 °C at 760 mmHg	[1] [2] [4]
Density	1.407 g/cm ³	[1] [2] [4]
Solubility	Soluble in methanol.	[1]
Flash Point	46.6 °C	[2] [4]
Sensitivity	Air sensitive	[1]

Synthesis and Purification

Synthesis

A common synthetic route to **2,4,6-Trifluorobenzaldehyde** involves the formylation of 1,3,5-trifluorobenzene. One described method utilizes a lithiation reaction followed by quenching with a formylating agent.[\[1\]](#)

Reaction Scheme:



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Caption: Synthesis of **2,4,6-Trifluorobenzaldehyde** from 1,3,5-Trifluorobenzene.

Experimental Protocol (Illustrative):

- Preparation of Lithium Diisopropylamide (LDA) solution: Prepare a solution of LDA in tetrahydrofuran (THF).
- Lithiation: In a reaction vessel under a nitrogen atmosphere, cool a solution of 1,3,5-Trifluorobenzene in THF to between -85 and -80 °C. To this, slowly add the prepared LDA solution dropwise. Maintain the temperature and stir the reaction mixture for 3 to 5 hours.^[1]
- Formylation: Add dimethylformamide (DMF) dropwise to the reaction mixture while maintaining a temperature of -80 to -75 °C. After the addition is complete, allow the mixture to warm to between -5 and 0 °C and stir for 50 to 70 minutes.^[1]
- Work-up: Quench the reaction by the sequential addition of glacial acetic acid, water, and dilute hydrochloric acid, adjusting the pH to 1-2. Stir for 10-20 minutes to obtain the crude product.^[1]
- Post-treatment: The crude product is then subjected to further purification to isolate the target compound, **2,4,6-Trifluorobenzaldehyde**.^[1]

Other formylation methods for aromatic compounds that could potentially be adapted include the Gattermann-Koch reaction (using carbon monoxide and HCl with a Lewis acid catalyst) or the Vilsmeier-Haack reaction (using a substituted formamide and phosphorus oxychloride).^{[3][8][9][10][11][12][13][14][15][16]}

Purification

Purification of the crude **2,4,6-Trifluorobenzaldehyde** is crucial to remove unreacted starting materials and byproducts. Common techniques for purifying solid organic compounds include recrystallization and column chromatography.

Recrystallization Protocol (General):

- **Solvent Selection:** Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, hexanes/acetone, and hexanes/ethyl acetate mixtures.^{[17][18]} The ideal solvent will dissolve the desired compound when hot but allow it to crystallize upon cooling, while impurities remain in solution or are insoluble in the hot solvent.
- **Dissolution:** Dissolve the crude solid in a minimal amount of the hot solvent.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Isolation and Drying:** Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.^{[10][18]}

Analytical Characterization

The identity and purity of **2,4,6-Trifluorobenzaldehyde** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

^1H NMR: The proton NMR spectrum of **2,4,6-Trifluorobenzaldehyde** is expected to show a signal for the aldehydic proton and signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.

^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the fluorine atoms.

Experimental Protocol (General):

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

[\[19\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

- C=O stretch (aldehyde): A strong absorption band around 1700 cm^{-1} .
- C-H stretch (aldehyde): A characteristic absorption band around $2850\text{-}2750\text{ cm}^{-1}$.
- C-F stretch: Strong absorption bands in the region of $1350\text{-}1100\text{ cm}^{-1}$.
- Aromatic C=C stretch: Bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Experimental Protocol (General):

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

- Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm^{-1} . A background spectrum should be collected first and subtracted from the sample spectrum.[5][20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to separate and identify the components of a mixture and to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (General):

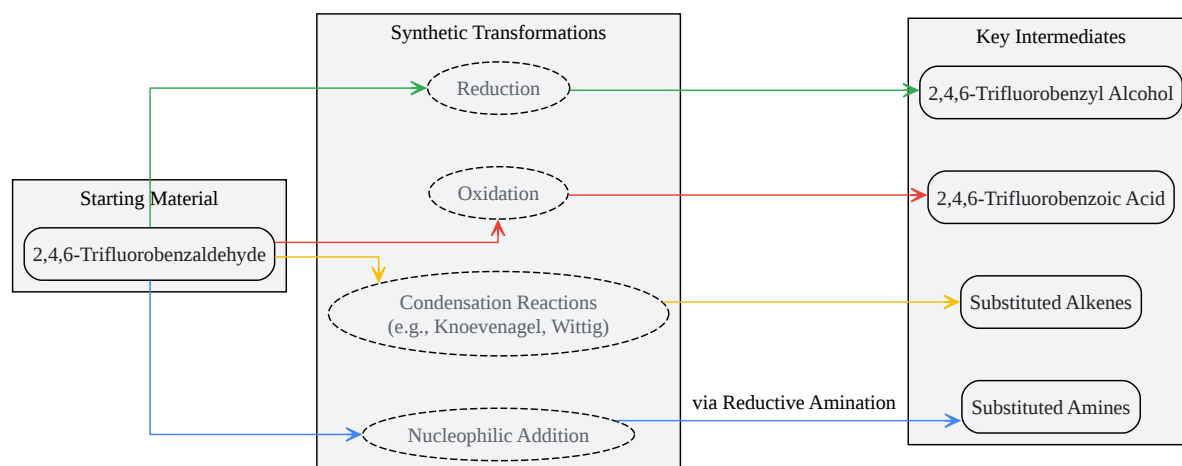
- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the components.
- MS Detection: The separated components are then introduced into a mass spectrometer to obtain the mass spectrum. The molecular ion peak and fragmentation pattern can be used to confirm the structure of **2,4,6-Trifluorobenzaldehyde**. [23][24][25][26]

Applications in Drug Discovery and Development

2,4,6-Trifluorobenzaldehyde serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][4] The trifluorinated phenyl moiety is a key pharmacophore in several classes of therapeutic agents.

While specific, publicly disclosed drug candidates synthesized directly from **2,4,6-Trifluorobenzaldehyde** are not extensively documented in readily available literature, its utility can be inferred from the importance of the 2,4,6-trifluorobenzyl group in various bioactive compounds. For instance, the related compound, 2,4,6-trifluorobenzylamine, is a known intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]

The general synthetic utility of **2,4,6-Trifluorobenzaldehyde** in medicinal chemistry involves its conversion into other key functional groups or its use in condensation reactions to build more complex molecular scaffolds.



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References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-Trifluorobenzaldehyde CAS 58551-83-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. eng.uc.edu [eng.uc.edu]

- 6. 2,4,6-Trifluorobenzaldehyde | C₇H₃F₃O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-Trifluorobenzaldehyde | 58551-83-0 | TCI AMERICA [tcichemicals.com]
- 8. quora.com [quora.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. youtube.com [youtube.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. mt.com [mt.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. benchchem.com [benchchem.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. mt.com [mt.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
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